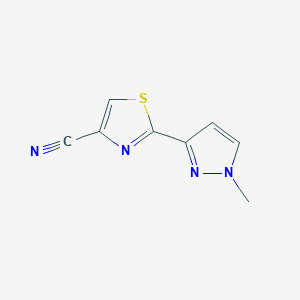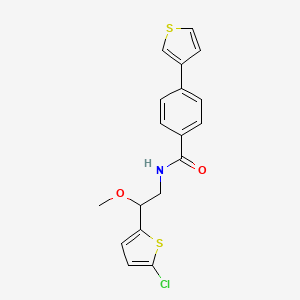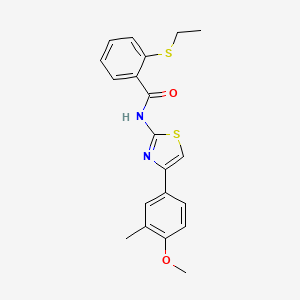![molecular formula C20H19ClN4O3S B2957376 3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848687-39-8](/img/structure/B2957376.png)
3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings. It has been the subject of extensive research due to its wide range of physicochemical and biological activities . The presence of the sulfonyl and methoxypropyl groups may further modify these properties.
Synthesis Analysis
Quinoxaline derivatives are often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The sulfonyl and methoxypropyl groups could be introduced through subsequent reactions, but the exact methods would depend on the specific reactivity of these groups and the compound as a whole.Scientific Research Applications
Green Synthesis and Antibacterial Activity
Quinoxaline derivatives have been synthesized through green chemistry approaches, showing significant antibacterial activities. For example, a study demonstrated the facile synthesis of quinoxaline sulfonamides, indicating their potential in combating bacterial infections like Staphylococcus spp. and Escherichia coli without the use of hazardous solvents or conditions (Alavi et al., 2017).
Novel Multi-component Synthesis
Another aspect of research involves the novel synthesis of pyrrolo[1,2-a]quinoxalines through palladium-catalyzed reactions. This method provides an eco-friendly, efficient pathway to produce these compounds in water, highlighting the importance of sustainable chemistry practices in developing new molecules (Keivanloo et al., 2016).
Electrophilic Substitution Reactions
Research into the chemical behavior of pyrrolo[1,2-a]quinoxalines under electrophilic conditions reveals their reactivity patterns, such as chlorination, sulphonation, and nitration. These studies are foundational for understanding the chemical properties and potential applications of these compounds in various domains (Cheeseman & Tuck, 1967).
Synthesis of Ionic Liquids
The synthesis of ionic liquids from quinoxaline derivatives, under solvent-free conditions, represents a significant advancement in green chemistry. These processes not only emphasize the importance of environmentally friendly synthesis methods but also the potential of quinoxaline derivatives in creating new materials with unique properties (Fringuelli et al., 2004).
Antimicrobial and Antiviral Activities
Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, showcasing their potential as therapeutic agents. Studies have identified compounds with significant activity against various pathogens, underscoring the therapeutic potential of these molecules in addressing infectious diseases (Chen et al., 2010).
Mechanism of Action
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-12-4-11-25-19(22)18(29(26,27)14-9-7-13(21)8-10-14)17-20(25)24-16-6-3-2-5-15(16)23-17/h2-3,5-10H,4,11-12,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVDZYXMRSVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2957293.png)


![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2957298.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2957305.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2957307.png)

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)


![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2957314.png)
![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)